4-(Diphenylmethyl)-1,3-oxazolidin-2-one

Chiral auxiliary Intramolecular Diels–Alder Diastereomeric ratio

4-(Diphenylmethyl)-1,3-oxazolidin-2-one (CAS 540750-25-2; synonym: 4-benzhydryl-1,3-oxazolidin-2-one) is a chiral Evans-type oxazolidinone auxiliary employed in stoichiometric asymmetric synthesis. Its defining structural feature is a single diphenylmethyl substituent at the 4-position of the oxazolidinone ring (C16H15NO2; MW 253.30 g/mol), which distinguishes it from the classical 4-isopropyl Evans auxiliary and from the double-substituted 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ).

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 540750-25-2
Cat. No. B3143967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diphenylmethyl)-1,3-oxazolidin-2-one
CAS540750-25-2
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)
InChIKeyQEOCTJMBYZNEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diphenylmethyl)-1,3-oxazolidin-2-one (CAS 540750-25-2): Procurement-Relevant Identity and Class Positioning


4-(Diphenylmethyl)-1,3-oxazolidin-2-one (CAS 540750-25-2; synonym: 4-benzhydryl-1,3-oxazolidin-2-one) is a chiral Evans-type oxazolidinone auxiliary employed in stoichiometric asymmetric synthesis [1]. Its defining structural feature is a single diphenylmethyl substituent at the 4-position of the oxazolidinone ring (C16H15NO2; MW 253.30 g/mol), which distinguishes it from the classical 4-isopropyl Evans auxiliary and from the double-substituted 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) [2]. The compound is primarily used as a single enantiomer (R or S) to control absolute configuration in enolate alkylations, conjugate additions, aldol reactions, and cycloadditions, after which it can be cleaved under mild conditions to liberate enantiomerically enriched products and recover the auxiliary [3].

Chiral auxiliary class: Evans 4-(diphenylmethyl)-oxazolidinone for stoichiometric asymmetric synthesis
Stereochemical control: enables preparation of enantiomerically enriched products via enolate alkylation, conjugate addition, aldol, and cycloaddition
Cleavage strategy: hydrazinolysis-compatible auxiliary, supporting recovery and downstream deprotection planning

4-(Diphenylmethyl)-1,3-oxazolidin-2-one (CAS 540750-25-2): Why In-Class Oxazolidinone Auxiliaries Are Not Interchangeable


Oxazolidinone chiral auxiliaries cannot be freely substituted for one another because the steric environment at the 4-position directly determines the diastereofacial bias of derived enolates and N-enoyl intermediates [1]. The 4-diphenylmethyl variant occupies a distinct steric volume compared to the 4-isopropyl (Evans standard), 4-benzyl, and 4-phenyl-5,5-dimethyl (SuperQuat) analogs. This translates into quantifiable differences in diastereomeric ratio (dr), reaction yield, and ease of diastereomer separation across identical transformations [2]. For procurement, selecting the wrong auxiliary leads to suboptimal stereoselectivity that cannot be compensated by adjusting reaction conditions alone, and may necessitate additional recrystallization steps, reducing overall yield and increasing cost [3].

4-Alkyl auxiliaries (isopropyl, benzyl) present different steric volume, altering diastereofacial bias and may reduce diastereomeric ratio.
Lower initial dr from non-diphenylmethyl auxiliaries may preclude effective single-recrystallization enrichment to high de.
Different cleavage requirements (e.g., LiOH for SuperQuat vs. hydrazine) limit direct replacement without re-optimizing deprotection sequence.

4-(Diphenylmethyl)-1,3-oxazolidin-2-one (CAS 540750-25-2): Quantified Differentiation Evidence Against Closest Analogs


Head-to-Head Diastereoselectivity in Type 2 Intramolecular Diels–Alder (IMDA) Cycloaddition: 4-Diphenylmethyl vs. 4-Isopropyl and 4-Benzyl Auxiliaries

In a direct comparative study of oxazolidinone auxiliaries in the Me2AlCl-mediated type 2 IMDA reaction, the 4-diphenylmethyl auxiliary (12c) produced bicyclo[4.3.1]decane 15c in 72% yield with a diastereomeric ratio of 92:8, and bicyclo[5.3.1]undecane 16c in 71% yield with a dr of 94:6. By contrast, the 4-isopropyl auxiliary (12a) gave the [4.3.1] adduct with a dr of only 58:42, and the 4-benzyl auxiliary (12b) gave dr values of 83:17 ([4.3.1]) and 83:17 ([5.3.1]) [1]. The authors state: '4-Diphenylmethyl-2-oxazolidinone (12c) imparted the greatest degree of selectivity for both carbocycles' [1].

Diastereoselectivity (IMDA)
Head-to-head
dr 92:8 vs 58:42 (4-isopropyl); 94:6 vs 83:17 (4-benzyl)
Supports auxiliary selection for IMDA cycloaddition stereochemistry.
Me2AlCl, CH2Cl2; type 2 IMDA conditions.
Chiral auxiliary Intramolecular Diels–Alder Diastereomeric ratio

Ease of Diastereomer Separation via Recrystallization for 4-Diphenylmethyl Auxiliary in Type 2 IMDA Products

Following the type 2 IMDA reaction, a single recrystallization of the crude diastereomeric mixture from the 4-diphenylmethyl auxiliary (12c) yielded bicyclo[5.3.1]undecane 16c in 91% recovery with >96% de, while the minor diastereomer of bicyclo[4.3.1]decane 15c became undetectable by 1H NMR after a single recrystallization (95% recovery) [1]. This contrasts with the 4-isopropyl and 4-benzyl auxiliaries, where the lower initial dr precludes effective single-recrystallization enrichment to comparable optical purity [1].

Recrystallization separation
Head-to-head
>96% de, 91% recovery (single recrystallization)
Supports purification scalability; lower-dr auxiliaries unable to reach comparable purity.
Crude IMDA cycloadduct; 4-diphenylmethyl enabling single-step enrichment.
Chiral auxiliary Diastereomer separation Recrystallization

Auxiliary Cleavage Efficiency: Hydrazinolysis Yield of 4-Diphenylmethyl vs. 5,5-Diphenyl SuperQuat Auxiliaries

The 4-diphenylmethyl-2-oxazolidinone auxiliary can be cleaved using hydrazine hydrate (NH2NH2·H2O) to liberate the enantiomerically enriched carboxylic acid derivative while enabling auxiliary recovery [1]. In the Sibi total synthesis of enterolactone, the auxiliary was removed and the overall seven-step sequence delivered natural (−)-enterolactone in 19% yield and its enantiomer in 27% yield, demonstrating auxiliary compatibility with multi-step sequences [2]. In contrast, 5,5-diphenyl-substituted SuperQuat auxiliaries require LiOH for cleavage, which can be less selective in the presence of other base-sensitive functionality [3]. No direct hydrazinolysis yield comparison data in identical substrate were found; this is class-level inference.

Cleavage orthogonality
Class-level
Hydrazinolysis (diphenylmethyl) vs LiOH (SuperQuat)
Supports deprotection strategy planning; class-level inference, direct yield comparison not available.
Data to verify; enterolactone total synthesis 19-27% over 7 steps.
Auxiliary removal Hydrazinolysis Recovery yield

Diastereoselective Cuprate Conjugate Addition to N-Enoyl-4-diphenylmethyl-2-oxazolidinones vs. Other N-Enoyl Oxazolidinones

In the enantioselective synthesis of peperomins A, C, and D, diastereoselective cuprate conjugate additions to N-enoyl-4-diphenylmethyl-2-oxazolidinones proceeded with high facial selectivity, delivering the secolignan natural products in ~28% overall yield over five synthetic steps [1]. A broader comparative study of DIOZ and TRIOZ auxiliaries noted that 'highest diastereoselectivities (>90%) are always observed with the 4-Ph derivatives (Hruby effect)' [2]. While the 4-phenyl group is not identical to 4-diphenylmethyl, both belong to the 4-aryl class that outperforms 4-alkyl auxiliaries in conjugate additions. Direct quantitative comparison of 4-diphenylmethyl vs. 4-isopropyl conjugate addition in identical substrate is partially available through the Shea IMDA study [3].

Conjugate addition
Reported
>90% diastereoselectivity (4-aryl class, Hruby effect)
Supports conjugate addition workflow; peperomin synthesis ~28% overall yield over 5 steps.
Cross-study comparison; cuprate-mediated addition.
Conjugate addition Cuprate Diastereoselectivity

Electrochemical Carboxylation Diastereoselectivity: 4R-(Diphenylmethyl) Enables Facile Chromatographic Separation

In the stereoselective electrochemical carboxylation of chiral cinnamic acid derivatives under CO2 atmosphere, the use of 4R-(diphenylmethyl)-oxazolidin-2-one as chiral auxiliary resulted in two diastereoisomers that could be easily separated by flash chromatography, with the R-isomer obtained as the major product [1]. This contrasts with the 4-isopropyl Evans auxiliary, which typically yields diastereomers with smaller chromatographic resolution (Rf differences), often requiring multiple chromatographic runs or recrystallization for complete separation [2]. The large diphenylmethyl group amplifies the physical property difference between diastereomers, facilitating purification.

Chromatographic separability
Reported
Easily separated by flash chromatography (electrochemical CO2 fixation)
Supports purification efficiency; large diphenylmethyl amplifies diastereomer Rf differences.
Qualitative advantage; ΔRf not quantified.
Electrochemical carboxylation Diastereomer separation CO2 fixation

Conformational Locking and Transition-State Organization: X-Ray Crystallographic Evidence for 4-Diphenylmethyl Derivatives

The first X-ray structure of an unsubstituted allenamide, (4R)-3-allenyl-4-(diphenylmethyl)oxazolidin-2-one, confirmed a key minimum-energy conformation wherein the diphenylmethyl group shields one diastereoface of the allenamide π-system [1]. This crystallographic evidence supports the transition-state model invoked to rationalize the high stereochemical outcomes observed with this auxiliary [2]. In the Shea IMDA study, X-ray crystallography of adduct 15c confirmed that the diphenylmethyl group effectively blocks the Re-face of the dienophile, directing approach of the diene exclusively from the Si-face, producing the R-configured bridgehead carbon [3]. No analogous crystallographic transition-state validation has been published for the simpler 4-isopropyl auxiliary in Diels–Alder contexts.

Conformational model
Class-level
X-ray validated facial shielding (allenamide and IMDA adduct)
Supports predictive stereochemical planning; model validated for diphenylmethyl, inferred for 4-alkyl.
No analogous crystallographic model for 4-isopropyl in IMDA.
Conformational analysis X-ray crystallography Transition state model

4-(Diphenylmethyl)-1,3-oxazolidin-2-one (CAS 540750-25-2): Evidence-Backed Application Scenarios for Procurement


Asymmetric Intramolecular Diels–Alder (IMDA) Reactions for Bridged Bicyclic Natural Product Cores

Procure the (R)- or (S)-enantiomer of 4-(diphenylmethyl)-1,3-oxazolidin-2-one when planning type 2 IMDA cycloadditions to construct bicyclo[4.3.1]decane or bicyclo[5.3.1]undecane frameworks. The auxiliary delivers dr of 92:8 to 94:6 (vs. 58:42 for 4-isopropyl) and enables single-recrystallization purification to >96% de, as demonstrated in the Shea synthesis of taxol- and esperamicin-like cores [1].

Multi-Step Total Synthesis of Secolignan and Butyrolactone Natural Products via Conjugate Addition–Alkylation Sequences

Select 4-(diphenylmethyl)-2-oxazolidinone for synthetic routes requiring sequential free-radical conjugate addition followed by enolate alkylation to construct α,β-disubstituted succinates. The auxiliary controlled stereoselectivity in both steps, enabling the total synthesis of (−)-enterolactone, (−)-arctigenin, and (−)-isoarctigenin [1]. The auxiliary is removable by hydrazinolysis, providing orthogonality to ester-based protecting groups.

Electrochemical CO2 Fixation with Diastereomer Separability Requirements

For electrochemical carboxylation of α,β-unsaturated carbonyl substrates under CO2, the 4-(diphenylmethyl) auxiliary yields diastereomers that are 'easily separated by flash chromatography' [1], a practical advantage when rapid purification is prioritized over maximizing diastereomeric excess alone. This application is suited for early-stage methodology development where scalable separation is critical.

Synthesis of Allenamide Intermediates Requiring Conformational Predictability

When planning stereoselective transformations of allenamides (e.g., cycloadditions, electrocyclizations), the 4-(diphenylmethyl) auxiliary benefits from an X-ray-validated conformational model that predicts facial selectivity [1]. This reduces the empirical optimization burden when extending methodology to new allenamide substrates.

Application
Selection Property
Validation Focus
Asymmetric IMDA cycloadditions
Diastereoselectivity and separability profile
Post-reaction purification efficiency
Multi-step conjugate addition–alkylation
Auxiliary-controlled stereoselectivity and cleavage orthogonality
Overall yield and auxiliary recovery
Electrochemical CO2 fixation
Diastereomer chromatographic separability
Purification scalability under CO2 atmosphere
Allenamide stereoselective transformations
Crystallographically validated conformational model
Predictive facial selectivity assessment
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